molecular formula C20H23N3O3 B2601123 N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide CAS No. 1235351-73-1

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide

Cat. No.: B2601123
CAS No.: 1235351-73-1
M. Wt: 353.422
InChI Key: ZQGRTWBGDXADDM-UHFFFAOYSA-N
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Description

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide is a synthetic piperidine derivative offered for research purposes. Piperidine rings are a fundamental scaffold in medicinal chemistry, found in a wide range of bioactive molecules and pharmaceuticals . This compound features a complex structure that integrates picolinamide and phenoxyacetyl motifs, which are often associated with diverse biological activities. Such a structure makes it a valuable intermediate for exploring new chemical entities in drug discovery programs. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in analytical studies. Its potential mechanisms of action and specific biological targets are not fully characterized and represent an area for scientific investigation. Potential research applications, based on the structure-activity relationships of similar compounds, may include preliminary screening for cytotoxic evaluation, enzyme inhibition studies, or receptor binding assays . As with all compounds of this class, it is intended for laboratory research by qualified professionals. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(15-26-17-6-2-1-3-7-17)23-12-9-16(10-13-23)14-22-20(25)18-8-4-5-11-21-18/h1-8,11,16H,9-10,12-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRTWBGDXADDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Acylation: The piperidine derivative is then acylated with 2-phenoxyacetyl chloride under controlled conditions to form the intermediate compound.

    Coupling with Picolinamide: The final step involves coupling the intermediate with picolinamide using suitable coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
  • Structure : Piperidine ring with a methoxymethyl group at the 4-position and a phenylpropanamide substituent.
  • Key Differences: Replaces the phenoxyacetyl and picolinamide groups with methoxymethyl and phenylpropanamide.
  • Application : Used as a pharmaceutical intermediate, emphasizing its role in synthesis rather than direct therapeutic activity.
  • Data :
    • Molecular Formula: C₁₆H₂₄N₂O₂
    • Molecular Weight: 276.38 g/mol .
Fentanyl Analogues (e.g., 2'-Fluoroortho-fluorofentanyl)
  • Structure : Piperidine core with phenethyl and fluorophenyl groups.
  • Key Differences: Lacks the picolinamide and phenoxyacetyl moieties; includes fluorinated aromatic rings critical for μ-opioid receptor binding.
  • Application: Controlled substances with potent opioid activity, contrasting with the target compound’s likely non-opioid applications .
Goxalapladib (CAS 412950-27-7)
  • Structure : Naphthyridine backbone with trifluoromethyl biphenyl and piperidinyl-acetamide groups.
  • Key Differences : Larger, more complex structure with a naphthyridine ring and trifluoromethyl groups.
  • Application : Investigated for atherosclerosis treatment, highlighting divergent therapeutic targets compared to the simpler piperidine-picolinamide scaffold .
4-Chloro-N,N-diisopropylpicolinamide
  • Structure : Picolinamide derivative with chloro and diisopropyl substituents.
  • Key Differences: Simplified structure lacking the piperidine and phenoxyacetyl groups.
  • Application : Used in chemical synthesis, underscoring the role of picolinamide derivatives in building block chemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)picolinamide Not reported C₂₁H₂₃N₃O₃* ~377.44 (calculated) Piperidine, phenoxyacetyl, picolinamide Pharmaceutical intermediate (inferred)
N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ 276.38 Methoxymethyl, phenylpropanamide Pharmaceutical intermediate
2'-Fluoroortho-fluorofentanyl Not reported Not reported Not reported Fluorophenyl, phenethyl, piperidine Opioid analgesic
Goxalapladib 412950-27-7 C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl Atherosclerosis treatment
4-Chloro-N,N-diisopropylpicolinamide Not reported C₁₂H₁₅ClN₂O 238.71 Picolinamide, chloro, diisopropyl Chemical synthesis

*Inferred based on structural analysis.

Biological Activity

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)picolinamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring, a phenoxyacetyl group, and a picolinamide moiety. The synthesis typically involves:

  • Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.
  • Acylation : Acylation with 2-phenoxyacetyl chloride to form an intermediate.
  • Coupling with Picolinamide : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to achieve the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. This interaction modulates various biological pathways, potentially leading to therapeutic effects.

Pharmacological Properties

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest the compound may exhibit analgesic properties, making it a candidate for pain management therapies.
  • Receptor Binding Studies : It has been studied as a ligand in receptor binding assays, indicating its potential role in modulating receptor activity.
  • Antitumor Activity : Related compounds have shown promise in activating hypoxia-inducible factor pathways, suggesting potential antitumor effects .

In Vitro Studies

Recent studies have evaluated the compound's effectiveness in various biological assays:

  • Cell Viability Assays : Compounds similar to this compound have demonstrated significant inhibition of cancer cell lines, with IC50 values indicating potent activity against HepG2 cells .

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityReference
N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylacetamideModerate antitumor activity
N-(piperidin-4-yl)benzamide derivativesSignificant HIF pathway activation
Other piperidine derivativesAntibacterial and enzyme inhibition

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